molecular formula C17H16Cl2O B2932054 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one CAS No. 478257-61-3

4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one

Cat. No.: B2932054
CAS No.: 478257-61-3
M. Wt: 307.21
InChI Key: SVEROMXEDZGQKE-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one is an organic compound characterized by the presence of two chlorophenyl groups attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one typically involves the reaction of 4-chlorobenzyl chloride with 4-chlorophenylacetone under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylacetone
  • 4-Chlorophenylacetic acid
  • 4-(4-Chlorophenyl)piperidin-4-ol

Uniqueness

4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one is unique due to its specific structural features, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

4-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-12(20)15(10-13-2-6-16(18)7-3-13)11-14-4-8-17(19)9-5-14/h2-9,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEROMXEDZGQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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